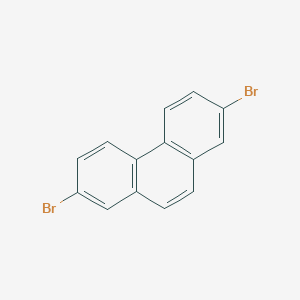

2,7-Dibromophenanthrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWMVTZPZDKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457765 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62325-30-8 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,7-Dibromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,7-Dibromophenanthrene. The information is curated for professionals in the fields of chemical research, materials science, and drug development.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon.[1] Its rigid, planar structure and the presence of reactive bromine atoms make it a valuable building block in organic synthesis.[1] This guide details the synthetic routes to this compound, its physicochemical properties, and its emerging applications, particularly as a precursor in the synthesis of advanced materials. While phenanthrene (B1679779) derivatives are known for their diverse biological activities, the primary utility of this compound reported to date lies in materials science.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from phenanthrene. The most common route involves the initial synthesis of This compound-9,10-dione (B38369), followed by reduction.

Synthesis of this compound-9,10-dione

A widely used method for the synthesis of this compound-9,10-dione involves the direct bromination of phenanthrene-9,10-quinone.

Experimental Protocol:

-

Materials:

-

Phenanthrene-9,10-quinone

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a round-bottom flask, dissolve phenanthrene-9,10-quinone in concentrated sulfuric acid.

-

Cool the mixture in an ice bath and slowly add N-Bromosuccinimide in portions while stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

The crude this compound-9,10-dione can be further purified by recrystallization from a suitable solvent such as acetic acid or ethanol.

-

Reduction of this compound-9,10-dione to 2,7-Dibromo-9,10-dihydroxyphenanthrene

The dione (B5365651) can be reduced to the corresponding diol, which is a key intermediate in the synthesis of this compound.

Experimental Protocol:

-

Materials:

-

This compound-9,10-dione

-

Tin(II) chloride (SnCl₂) or other suitable reducing agents

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

-

Procedure:

-

Suspend this compound-9,10-dione in glacial acetic acid.

-

Add a solution of Tin(II) chloride in concentrated hydrochloric acid dropwise to the suspension with stirring.

-

Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2,7-dibromo-9,10-dihydroxyphenanthrene.[4]

-

Synthesis of this compound from 2,7-Dibromo-9,10-dihydroxyphenanthrene

The final step involves the deoxygenation of the diol. While a specific protocol for this exact substrate is not detailed in the provided search results, standard reduction methods for aromatic diols or ketones can be employed. A plausible approach is a two-step process involving the reduction of the diol to the corresponding hydrocarbon. More direct deoxygenation of the dione via Clemmensen or Wolff-Kishner reduction is also a viable strategy.

Proposed Experimental Protocol (via Clemmensen Reduction of the Dione):

-

Materials:

-

This compound-9,10-dione

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.

-

Add this compound-9,10-dione to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.[5]

-

After completion, cool the mixture and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Properties of this compound

This section summarizes the known physical and chemical properties of this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Br₂ | [6] |

| Molecular Weight | 336.02 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | 438.8 ± 18.0 °C at 760 mmHg | [7] |

| Density | 1.8 ± 0.1 g/cm³ | [7] |

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons are expected to appear in the range of 7.5 - 8.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of 120 - 140 ppm. Carbons attached to bromine will be influenced by the heavy atom effect. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 334, with characteristic isotopic peaks for two bromine atoms (M+2 and M+4). |

Applications

The primary application of this compound is as a versatile intermediate in organic synthesis, particularly in the field of materials science. The bromine atoms at the 2 and 7 positions serve as handles for further functionalization through various cross-coupling reactions.

Precursor for Organic Electronics

This compound is a precursor to this compound-9,10-dione, which is a valuable building block for the synthesis of semiconducting small molecules, oligomers, and polymers.[8] These materials are utilized in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[8] The phenanthrene core provides a rigid and planar π-conjugated system, which is beneficial for charge transport.

Logical Workflow

The following diagram illustrates the synthetic pathway from phenanthrene to this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of advanced organic materials. This guide has provided a detailed overview of its synthesis from readily available starting materials and has summarized its known properties. While its direct application in drug development has not yet been extensively explored, the phenanthrene scaffold is a known pharmacophore, suggesting that this compound and its derivatives may warrant further investigation for potential biological activities. The synthetic protocols and property data presented herein serve as a valuable resource for researchers working with this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. 84405-44-7|this compound-9,10-dione|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN102775279A - 2,7-dibromo-9-hydroxyl phenanthrene derivatives and preparation method thereof - Google Patents [patents.google.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. This compound | C14H8Br2 | CID 11175073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:62325-30-8 | Chemsrc [chemsrc.com]

- 8. ossila.com [ossila.com]

molecular structure of 2,7-Dibromophenanthrene

An In-depth Technical Guide on the Molecular Structure of 2,7-Dibromophenanthrene

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, a proposed synthetic route, and predicted structural and spectroscopic data.

Molecular Identity and Properties

This compound is a halogenated derivative of the polycyclic aromatic hydrocarbon, phenanthrene (B1679779). The introduction of two bromine atoms onto the phenanthrene backbone significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 62325-30-8 | Santa Cruz Biotechnology[1] |

| Chemical Formula | C₁₄H₈Br₂ | PubChem[2] |

| Molecular Weight | 336.02 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | PubChem[2] |

| InChI Key | NGDWMVTZPZDKPM-UHFFFAOYSA-N | PubChem[2] |

digraph "2_7_Dibromophenanthrene_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; C10 [label="C", pos="2.6,-1.5!"]; C11 [label="C", pos="-2.6,-1.5!"]; C12 [label="C", pos="-3.9,-0.75!"]; C13 [label="C", pos="-3.9,0.75!"]; C14 [label="C", pos="-2.6,1.5!"]; Br1 [label="Br", pos="-5.2,-1.5!"]; Br2 [label="Br", pos="5.2,1.5!"]; H1[label="H", pos="-0.7,2.2!"]; H2[label="H", pos="-2.0,2.2!"]; H3[label="H", pos="-4.6,1.2!"]; H4[label="H", pos="4.6,-1.2!"]; H5[label="H", pos="2.0,-2.2!"]; H6[label="H", pos="0.7,-2.2!"]; H7 [label="H", pos="-4.6,-0.1!"]; H8 [label="H", pos="4.6,0.1!"];

C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid]; C6 -- C7 [style=solid]; C7 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C5 [style=solid]; C2 -- C14 [style=solid]; C14 -- C13 [style=solid]; C13 -- C12 [style=solid]; C12 -- C11 [style=solid]; C11 -- C3 [style=solid]; C12 -- Br1 [style=solid]; C7 -- Br2 [style=solid]; C1 -- H1[style=solid]; C14 -- H2[style=solid]; C13 -- H3[style=solid]; C8 -- H8 [style=solid]; C9 -- H4[style=solid]; C10 -- H5[style=solid]; C4 -- H6[style=solid]; C11 -- H7 [style=solid];

C1 -- C6 [style=dashed]; C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed]; C7 -- C8 [style=dashed]; C9 -- C10 [style=dashed]; C11 -- C12 [style=dashed]; C13 -- C14 [style=dashed];

}

Caption: Molecular structure of this compound.

Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone):

-

Bromination: To a solution of phenanthrene in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours to facilitate the dibromination at the 2 and 7 positions. The reaction is then quenched by pouring it into ice water, and the crude 2,7-dibromo-9,10-phenanthrenequinone is collected by filtration.

-

Reduction: The obtained 2,7-dibromo-9,10-phenanthrenequinone is then subjected to a reduction reaction to remove the two carbonyl groups. A standard method such as the Wolff-Kishner reduction (using hydrazine (B178648) hydrate (B1144303) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.

-

Purification: The final product, this compound, is then purified using column chromatography or recrystallization to yield the pure compound.

Structural Analysis (Predicted)

Direct experimental crystallographic data for this compound is not currently available. However, based on the known crystal structure of the isomeric 4,5-dibromophenanthrene, it is anticipated that the bromine atoms at the 2 and 7 positions will induce some steric strain, although likely less pronounced than in the 4,5-isomer. The phenanthrene core is expected to be largely planar.

Table 2: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| C-C (aromatic) | ~ 1.39 - 1.42 Å |

| C-H | ~ 1.09 Å |

| C-Br | ~ 1.90 Å |

| C-C-C (in ring) | ~ 120° |

| C-C-H | ~ 120° |

| C-C-Br | ~ 120° |

| Note: These are theoretical values based on standard bond lengths and angles in aromatic systems and related brominated compounds. |

Spectroscopic Analysis (Predicted)

NMR Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1, H-8 | 7.6 - 7.8 | - |

| H-3, H-6 | 7.8 - 8.0 | - |

| H-4, H-5 | 7.5 - 7.7 | - |

| H-9, H-10 | 8.5 - 8.7 | - |

| C-1, C-8 | - | 127 - 129 |

| C-2, C-7 | - | 121 - 123 (C-Br) |

| C-3, C-6 | - | 129 - 131 |

| C-4, C-5 | - | 126 - 128 |

| C-4a, C-4b | - | 130 - 132 |

| C-8a, C-10a | - | 131 - 133 |

| C-9, C-10 | - | 123 - 125 |

| Note: Predicted shifts are based on the known spectrum of phenanthrene and the expected deshielding effects of the bromine atoms. |

FTIR Spectroscopy

Table 4: Predicted Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1000 | In-plane C-H bend | Medium |

| 900 - 675 | Out-of-plane C-H bend | Strong |

| 600 - 500 | C-Br stretch | Medium-Strong |

Experimental Characterization Protocols

The following are generalized protocols for the spectroscopic characterization of synthesized this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.

References

An In-depth Technical Guide to 2,7-Dibromophenanthrene (CAS 62325-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2,7-Dibromophenanthrene (CAS 62325-30-8). While specific toxicological and pharmacological data for this compound are limited, this document discusses the potential biological effects based on data from structurally related phenanthrene (B1679779) derivatives and brominated aromatic compounds. Detailed experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions are presented. Visualizations of the synthetic pathway and reaction mechanisms are provided to facilitate a deeper understanding of its chemical utility. This guide is intended to be a valuable resource for professionals in organic synthesis, materials science, and drug discovery.

Core Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. The bromine atoms at the 2 and 7 positions serve as versatile functional handles for further chemical modifications, making it a valuable building block in organic synthesis.[1][2]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 62325-30-8 | [3][4][5] |

| Molecular Formula | C₁₄H₈Br₂ | [3][4][5] |

| Molecular Weight | 336.02 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Appearance | White to light yellow solid/crystal | |

| Melting Point | 199-200 °C | |

| Boiling Point | 438.8 ± 18.0 °C (Predicted) | |

| Density | 1.768 g/cm³ | |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate. Insoluble in water (inferred). | |

| SMILES | C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | [3] |

| InChI | InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | [3] |

Synthesis and Purification

Proposed Synthesis Workflow

Experimental Protocols

This protocol is adapted from established methods for the bromination of phenanthrenequinone.[6][7]

-

Materials:

-

9,10-Phenanthrenequinone (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-water

-

Ethyl Acetate

-

-

Procedure:

-

In a dry reaction vessel under a nitrogen atmosphere, dissolve 9,10-phenanthrenequinone in concentrated sulfuric acid.

-

Slowly add N-bromosuccinimide to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with hot water.

-

The crude product can be further purified by extraction with refluxing ethyl acetate.

-

Remove the solvent under reduced pressure to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

-

This proposed protocol is based on a method described in a patent for the reduction of the quinone intermediate.[8]

-

Materials:

-

2,7-Dibromo-9,10-phenanthrenequinone (1.0 eq)

-

Tin (Sn) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

-

Procedure:

-

Suspend 2,7-dibromo-9,10-phenanthrenequinone in glacial acetic acid.

-

Add tin powder to the suspension.

-

Under reflux, add concentrated hydrochloric acid portion-wise.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Chemical Reactivity and Applications

The bromine atoms on the phenanthrene core of this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of more complex organic molecules, particularly for applications in materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and an organoboron compound. This is a powerful method for synthesizing biaryl compounds and other conjugated systems.

This protocol is a general procedure adapted from methodologies for similar dibromoaromatic compounds.[9][10][11]

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (2.2-2.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 3.0-4.0 eq)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2,7-diarylphenanthrene derivative.

-

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene, leading to the formation of substituted alkenes. This reaction is valuable for extending the π-conjugated system of the phenanthrene core.[12][13][14]

This is a generalized protocol based on Heck reactions with similar dibromoaromatic compounds.[15][16]

-

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., styrene, ethyl acrylate) (2.2-2.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine (B1218219) ligand (if required, e.g., PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, toluene)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand (if used).

-

Add the anhydrous solvent, the alkene, and the base via syringe.

-

Heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture to room temperature.

-

Dilute with an organic solvent and wash with water or saturated aqueous ammonium (B1175870) chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Toxicological and Pharmacological Profile

There is a significant lack of specific toxicological and pharmacological data for this compound in publicly available literature. The information provided below is based on general knowledge of related compounds and should be interpreted with caution.

General Considerations for Brominated Aromatic Compounds

Polybrominated aromatic hydrocarbons are a class of compounds that can exhibit environmental persistence and potential for bioaccumulation. Some brominated compounds have been associated with various toxic effects, including endocrine disruption and neurotoxicity.[17] Therefore, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Inferences from Phenanthrene and its Derivatives

-

Cytotoxicity: Various naturally occurring and synthetic phenanthrene derivatives have been investigated for their cytotoxic activity against cancer cell lines.[6][18][19] The cytotoxic potential is highly dependent on the substitution pattern on the phenanthrene core.

-

Mutagenicity: Studies on phenanthrene and its metabolites have shown that some K-region derivatives, such as phenanthrene 9,10-oxide, are mutagenic in the Ames test.[20] The mutagenicity of alkylated phenanthrenes is dependent on the position of the alkyl group.[21][22] The mutagenic potential of this compound has not been reported.

Recommended Safety Precautions

Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance. Standard laboratory safety practices should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex conjugated molecules for materials science applications. Its utility primarily lies in its reactivity in palladium-catalyzed cross-coupling reactions. While its synthesis can be achieved through a multi-step process from 9,10-phenanthrenequinone, a detailed and optimized protocol for the final reduction step would be a valuable addition to the literature. A significant data gap exists regarding its toxicological and pharmacological properties. Future studies should focus on a thorough evaluation of its biological effects to ensure its safe handling and to explore any potential therapeutic applications. This guide provides a solid foundation for researchers working with this compound, summarizing its known properties and providing detailed, adaptable protocols for its synthesis and use.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C14H8Br2 | CID 11175073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 8. CN102775279A - 2,7-dibromo-9-hydroxyl phenanthrene derivatives and preparation method thereof - Google Patents [patents.google.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mutagenicity of phenanthrene and phenanthrene K-region derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,7-Dibromophenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-dibromophenanthrene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a detailed experimental protocol for quantitative solubility determination, and a generalized workflow for such experiments.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] Its structure, characterized by a phenanthrene (B1679779) core with two bromine substituents, renders it a valuable intermediate in organic synthesis and materials science.[1] Understanding its solubility is crucial for its application in these fields, particularly for reaction setup, purification, and material processing. This guide aims to provide researchers with the necessary information to effectively work with this compound.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Citation |

| Chloroform | Slightly Soluble | [2][3][4] |

| Ethyl Acetate | Slightly Soluble | [2][3][4] |

The nonpolar aromatic core of this compound suggests it is likely to have better solubility in nonpolar and aromatic solvents. Conversely, its solubility is expected to be low in polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method, based on the isothermal shake-flask method, is a reliable approach for determining the solubility of solid compounds like this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 24 hours at the constant experimental temperature. This step is crucial to avoid contamination of the saturated solution with solid particles.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL, g/L, or mol/L, along with the specific temperature at which the measurement was performed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility as described in the experimental protocol.

References

Spectroscopic Analysis of 2,7-Dibromophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,7-Dibromophenanthrene. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines predicted spectroscopic data with established experimental protocols for the characterization of similar aromatic compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this compound and related molecules in fields such as organic electronics and pharmaceutical development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the fundamental principles of each spectroscopic technique and by analogy with structurally related phenanthrene (B1679779) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | 7.5 - 8.5 | Aromatic protons in phenanthrene typically resonate in this downfield region. The bromine substituents will induce slight shifts depending on their electronic influence on the different positions of the aromatic rings. Protons closer to the bromine atoms are expected to be shifted further downfield. |

| ¹³C NMR | 120 - 135 (Aromatic C-H) | These signals correspond to the protonated aromatic carbons. |

| 130 - 140 (Quaternary C) | The quaternary carbons, including those at the ring junctions, will appear in this region. | |

| ~125 (C-Br) | Carbons directly attached to bromine are expected to be deshielded and appear in this approximate range. |

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Ion [M]⁺ | m/z ≈ 334, 336, 338 | Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic isotopic cluster with a ratio of approximately 1:2:1. |

| Major Fragments | [M-Br]⁺, [M-2Br]⁺ | Fragmentation is expected to involve the loss of one or both bromine atoms. |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretching |

| C-Br | 700 - 500 | Stretching |

| C-H (Aromatic) | 900 - 675 | Out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π* | 250 - 380 | Common organic solvents (e.g., ethanol, acetonitrile, chloroform) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 9,10-phenanthrenequinone.

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone [1]

-

Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve 9,10-phenanthrenequinone (10 g) in concentrated sulfuric acid (100 mL).[1]

-

Bromination: Add N-bromosuccinimide (18 g) to the solution and stir the mixture at room temperature for 2 hours.[1]

-

Quenching: Slowly add water (50 mL) to quench the reaction, and then pour the mixture into ice water (600 mL).[1]

-

Isolation: Collect the resulting precipitate by filtration, wash it with hot water, and then extract with refluxing ethyl acetate (B1210297) (100 mL).[1]

-

Drying: Dry the extracted product under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.[1]

Step 2: Reduction of 2,7-Dibromo-9,10-phenanthrenequinone to this compound

Note: A specific protocol for this reduction was not found in the searched literature. The following is a general procedure for the reduction of similar quinones.

-

Reaction Setup: In a round-bottom flask, suspend 2,7-dibromo-9,10-phenanthrenequinone in a suitable solvent such as acetic acid or ethanol.

-

Reduction: Add a reducing agent, such as sodium dithionite (B78146) or tin(II) chloride, to the suspension.

-

Heating: Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

-

Workup: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

References

The Luminescent Core: A Technical Guide to the Photophysical Properties of 2,7-Dibromophenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene (B1679779), a fundamental polycyclic aromatic hydrocarbon, and its derivatives are cornerstones in the development of advanced organic materials. Their rigid, planar structure and extended π-conjugation give rise to intriguing electronic and photophysical properties, making them prime candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. Among the various functionalized phenanthrenes, the 2,7-dibromo-substituted scaffold serves as a particularly versatile platform. The bromine atoms at the 2 and 7 positions provide reactive handles for introducing a wide array of functional groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's photophysical characteristics. This technical guide provides an in-depth exploration of the synthesis and photophysical properties of 2,7-dibromophenanthrene derivatives, offering a comprehensive resource for researchers in materials science and drug development.

Core Photophysical Properties: A Tabulated Summary

The photophysical properties of this compound derivatives are highly dependent on the nature of the substituents introduced at the bromine positions. These modifications can significantly alter the absorption and emission wavelengths, as well as the efficiency of light emission. Below is a summary of key photophysical data for selected 2,7-disubstituted phenanthrene derivatives.

| Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 2,7-Dioctylphenanthro[2,1-b:7,8-b']dithiophene | 350, 366 | - | - | Chloroform | [1] |

| 2,7-Bis(4-decylthienyl)phenanthro[2,1-b:7,8-b']dithiophene | 380, 401 | - | - | Chloroform | [1] |

| 2,7-Bis(5-decylthienyl)phenanthro[2,1-b:7,8-b']dithiophene | 399, 421 | - | - | Chloroform | [1] |

| Phenanthrene derivatives with cyano groups | 250-380 | Blue | - | - | [2] |

| Ethynylphenanthrenes | - | - | Increased vs. Phenanthrene | - | [3] |

| 2,7-Dinaphthyl-substituted phenanthrene | - | Deep Blue | - | - | [4] |

Key Photophysical Processes

The interaction of light with this compound derivatives initiates a series of photophysical processes. These events, from the absorption of a photon to the emission of light or dissipation of energy, are fundamentally important for understanding their application in optoelectronic devices.

References

- 1. Synthesis and Physicochemical Properties of 2,7-Disubstituted Phenanthro[2,1- b:7,8- b']dithiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. EP1645610A1 - Phenanthrene derivatives - Google Patents [patents.google.com]

The Predicted Electrochemical Behavior of 2,7-Dibromophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrochemical behavior of 2,7-Dibromophenanthrene. In the absence of direct experimental studies, this document extrapolates from the known electrochemical properties of related brominated aromatic hydrocarbons and phenanthrene (B1679779) derivatives to forecast its redox characteristics. This guide offers detailed, projected experimental protocols for cyclic voltammetry, a foundational technique for electrochemical analysis. Furthermore, it presents anticipated quantitative data in a structured format to facilitate comparative analysis and future experimental design. Visual diagrams of the proposed experimental workflow and predicted reaction pathways are included to enhance understanding. This document is intended to serve as a foundational resource for researchers initiating studies into the electrochemical properties of this compound and its potential applications.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon with a molecular formula of C₁₄H₈Br₂.[1][2][3] Its rigid, planar structure and the presence of electron-withdrawing bromine atoms suggest that it will possess interesting electronic and, consequently, electrochemical properties. The study of the electrochemical behavior of such molecules is crucial for their application in various fields, including organic electronics, where they can be used as building blocks for organic semiconductors, and in medicinal chemistry, where redox properties can influence a drug's mechanism of action and metabolic fate.[3]

This guide will explore the predicted electrochemical behavior of this compound, focusing on its oxidation and reduction characteristics. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from related aromatic compounds to project its electrochemical behavior.

Predicted Electrochemical Properties

The electrochemical characteristics of this compound are expected to be primarily dictated by the interplay of the phenanthrene core and the electron-withdrawing bromo substituents.

-

Phenanthrene Core: The aromatic system of the phenanthrene core is the primary site for redox activity.

-

Bromo Substituents: The two bromine atoms at the 2 and 7 positions are anticipated to have a significant impact. Their electron-withdrawing nature will likely make the oxidation of the phenanthrene ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted phenanthrene. Conversely, the carbon-bromine bond can undergo reductive cleavage at negative potentials.

It is predicted that this compound will exhibit both oxidative and reductive electrochemical processes.

Predicted Quantitative Electrochemical Data

The following table summarizes the predicted, not experimentally verified, quantitative electrochemical data for this compound. These values are estimations based on the electrochemical behavior of analogous brominated aromatic compounds and should be confirmed experimentally.

| Parameter | Predicted Value | Notes |

| Oxidation Potential (Epa) | +1.2 to +1.6 V (vs. Ag/AgCl) | The first oxidation is expected to be an irreversible process corresponding to the removal of an electron from the phenanthrene π-system to form a radical cation. The presence of two electron-withdrawing bromine atoms will likely shift this potential to a more positive value compared to unsubstituted phenanthrene. |

| Reduction Potential (Epc) | -1.8 to -2.2 V (vs. Ag/AgCl) | The first reduction is anticipated to be an irreversible process involving the cleavage of a carbon-bromine bond to form a phenanthrenyl radical and a bromide ion. A second, more negative reduction potential might be observed for the cleavage of the second C-Br bond. |

Experimental Protocols

To experimentally determine the electrochemical behavior of this compound, cyclic voltammetry (CV) is the recommended technique.

Materials and Reagents

-

Analyte: this compound

-

Solvent: A high-purity, anhydrous, aprotic solvent such as acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM). The choice of solvent will depend on the solubility of the analyte.

-

Supporting Electrolyte: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), to ensure sufficient conductivity of the solution.[4]

-

Working Electrode: A glassy carbon electrode (GCE) is recommended due to its wide potential window and chemical inertness.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Instrumentation

A potentiostat capable of performing cyclic voltammetry is required.

Experimental Procedure

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte in the chosen organic solvent.

-

Preparation of the Analyte Solution: Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan a range where the redox events are expected (e.g., from +1.8 V to -2.5 V vs. Ag/AgCl).[4]

-

Set the scan rate (e.g., 100 mV/s).[4]

-

Initiate the potential sweep and record the resulting current to obtain the cyclic voltammogram.

-

Perform multiple scans to ensure the stability of the electrochemical response.[4]

-

Vary the scan rate to investigate the nature of the electron transfer processes.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cyclic voltammetry experiment to study the electrochemical behavior of this compound.

Predicted Electrochemical Pathways

The following diagram illustrates the predicted primary electrochemical oxidation and reduction pathways for this compound at an electrode surface.

Conclusion

This technical guide provides a predictive framework for understanding the electrochemical behavior of this compound. The projected oxidation and reduction potentials, along with the detailed experimental protocol for cyclic voltammetry, offer a solid starting point for researchers. The provided visualizations of the experimental workflow and predicted reaction pathways are intended to facilitate the design and interpretation of future experimental work. It is anticipated that the actual electrochemical behavior will be influenced by factors such as the choice of solvent, supporting electrolyte, and electrode material. Therefore, the information presented herein should be used as a guide for empirical investigation. The electropolymerization of similar aromatic compounds suggests that this compound could also be a candidate for forming conductive polymers, a potential avenue for future research.[5][6] The study of its electrochemical properties is a critical step toward unlocking its potential in materials science and drug development.

References

An In-depth Technical Guide on the Thermal Stability of 2,7-Dibromophenanthrene

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,7-Dibromophenanthrene, a key intermediate in the synthesis of advanced materials for organic electronics. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related molecules, theoretical principles of organic chemistry, and established analytical protocols. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of halogenated polycyclic aromatic hydrocarbons (PAHs). This document outlines physicochemical properties, theoretical decomposition pathways, and detailed experimental protocols for the determination of thermal stability.

Introduction

This compound is a halogenated derivative of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon. The introduction of bromine atoms at the 2 and 7 positions significantly influences its electronic properties, making it a valuable building block for the synthesis of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thermal stability of such compounds is a critical parameter, dictating their processing conditions, operational lifetime in devices, and storage requirements.

This guide addresses the current knowledge gap regarding the specific thermal properties of this compound by providing a comparative analysis with related compounds and outlining the methodologies for its empirical determination.

Physicochemical and Thermal Properties

Data Presentation of Related Compounds

The following table summarizes the known thermal properties of phenanthrene and its relevant brominated derivatives to provide a comparative context for the expected stability of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 101 | Parent aromatic hydrocarbon. |

| 2,7-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | 268 - 270 | Isomer of a related PAH, suggesting high lattice energy. |

| 2,7-Dibromo-9,10-phenanthrenequinone | C₁₄H₆Br₂O₂ | 366.01 | 331 | Oxidized derivative with a very high melting point.[1] |

| This compound | C₁₄H₈Br₂ | 336.02 | Data not available | Expected to be significantly higher than phenanthrene. |

Theoretical Decomposition Pathways

In the absence of experimental thermogravimetric analysis (TGA) data, the thermal decomposition of this compound is anticipated to proceed through pathways common to brominated aromatic compounds at elevated temperatures. The primary mode of decomposition is likely to be the homolytic cleavage of the Carbon-Bromine (C-Br) bonds.

The key steps in the proposed thermal decomposition are:

-

Initiation: Homolysis of a C-Br bond to generate a phenanthrenyl radical and a bromine radical. The C-Br bond is the weakest bond in the molecule.

-

Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another this compound molecule, leading to the formation of HBr and another phenanthrenyl radical. Alternatively, intermolecular reactions between radicals can lead to the formation of larger, more complex PAHs.

-

Termination: Combination of radicals to form stable, non-radical products.

At very high temperatures, the stable phenanthrene ring system itself will undergo fragmentation.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of mass loss is typically reported as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and other phase transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.

-

Hold for 2 minutes.

-

Cool down to 25 °C at a rate of 10 °C/min.

-

A second heating run is often performed to observe the behavior of the melt-quenched material.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point.

Mandatory Visualizations

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of this compound.

Caption: A logical workflow for the systematic evaluation of the thermal stability of this compound.

Synthesis Workflow for a Key Derivative

The synthesis of 2,7-Dibromo-9,10-phenanthrenequinone is a relevant process for obtaining a key derivative and is illustrative of the chemistry of the phenanthrene core.

Caption: Synthesis workflow for 2,7-Dibromo-9,10-phenanthrenequinone.

Conclusion

While direct experimental data for the thermal stability of this compound remains to be published, a comprehensive analysis of related compounds and theoretical principles strongly suggests a high degree of thermal stability. The melting point is anticipated to be significantly higher than that of the parent phenanthrene molecule, and thermal decomposition is expected to be initiated by the cleavage of the C-Br bonds at elevated temperatures. The experimental protocols and workflows provided in this guide offer a clear path for the empirical determination of its thermal properties. Such data will be invaluable for the continued development of advanced organic electronic materials based on this versatile molecular scaffold.

References

Crystal Structure of 2,7-Dibromophenanthrene: A Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 2,7-Dibromophenanthrene. Following a comprehensive search of available scientific literature and crystallographic databases, it must be noted that the specific crystal structure of this compound is not publicly available at this time. Research has yielded detailed crystallographic data for the closely related derivative, This compound-9,10-dione , as well as for other isomers of dibromophenanthrene. This guide presents the available data for these related compounds to serve as a reference point for researchers in the field.

Summary of Available Crystallographic Data

While data for this compound is unavailable, a crystallographic information file (CIF) for this compound-9,10-dione has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 701642.[1] The key crystallographic parameters for this related compound are summarized in the table below. For comparative purposes, data for the 3,6- and 4,5-isomers of dibromophenanthrene are also included.

| Parameter | This compound-9,10-dione | 3,6-Dibromophenanthrene | 4,5-Dibromophenanthrene |

| Chemical Formula | C₁₄H₆Br₂O₂ | C₁₄H₈Br₂ | C₁₄H₈Br₂ |

| Formula Weight | 366.01 | 336.02 | 336.02 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁/c | C2cb |

| a (Å) | 8.356(2) | 12.872(3) | 14.180(3) |

| b (Å) | 13.528(3) | 9.851(2) | 15.110(3) |

| c (Å) | 10.158(3) | 9.176(2) | 5.000(1) |

| α (°) | 90 | 90 | 90 |

| β (°) | 108.89(3) | 108.06(3) | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1085.6(5) | 1105.7(4) | 1071.5(4) |

| Z | 4 | 4 | 4 |

| Density (calc) (g/cm³) | 2.239 | 2.018 | 2.083 |

| CCDC No. | 701642 | 143575 | 863248 |

Experimental Protocols

Detailed experimental protocols for the crystal structure determination of this compound are not available. However, the general methodology for obtaining such data involves single-crystal X-ray diffraction. A typical workflow for such an analysis is outlined below.

General Workflow for Single-Crystal X-ray Diffraction

Synthesis of this compound and its 9,10-dione derivative

While the crystal structure of this compound is not reported, methods for its synthesis and the synthesis of its 9,10-dione derivative have been described in the literature.

Synthesis of this compound-9,10-dione: A common method involves the bromination of phenanthrene-9,10-dione. In a typical procedure, phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid, and N-bromosuccinimide (NBS) is added. The reaction mixture is stirred at room temperature. The product is then precipitated by pouring the mixture into ice water, followed by filtration and washing. Recrystallization from a suitable solvent like DMSO can be used for purification.

Synthesis of this compound: Information regarding the direct synthesis of this compound is less common in the searched literature. However, a plausible route could involve the reduction of the corresponding this compound-9,10-dione.

Signaling Pathways and Logical Relationships

The primary focus of this technical guide is the crystal structure of this compound. At present, there is no specific information available in the reviewed literature detailing its involvement in signaling pathways. The logical relationship for its structural determination follows the standard experimental workflow for chemical crystallography as depicted in the diagram above.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Foundational Research on Phenanthrene-Based Compounds

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon, constitutes a versatile and privileged scaffold in medicinal chemistry. Its rigid, planar structure is a key feature in a variety of biologically active molecules, both naturally occurring and synthetic.[1] Derivatives of phenanthrene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them promising candidates for novel therapeutic agent development.[1][2] This technical guide provides a comprehensive overview of the foundational research on phenanthrene-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Phenanthrene Derivatives

The construction of the phenanthrene core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the phenanthrene ring.

Classical Synthesis Methods:

-

Pschorr Phenanthrene Synthesis: This reaction involves the intramolecular cyclization of an α-aryl-o-aminocinnamic acid derivative.[3] The process is initiated by the formation of a diazonium salt, which then undergoes radical cyclization, often catalyzed by copper, to form the phenanthrene scaffold.[3]

-

Haworth Synthesis: This method involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative, followed by a Clemmensen reduction, ring closure, and subsequent aromatization to yield the phenanthrene core.[4]

-

Bardhan-Sengupta Synthesis: This is another classical method used for the synthesis of phenanthrene derivatives.[5]

Modern Synthetic Routes:

Modern organic synthesis has introduced more efficient and versatile methods for phenanthrene synthesis. These include:

-

Photocyclization: Diarylethenes can undergo oxidative photocyclization to produce phenanthrenes in high yields.

-

Ring-Closing Metathesis (RCM): An efficient strategy for synthesizing phenanthrenes and their hydroxylated derivatives involves an aromatization-assisted RCM of diene precursors.[6]

-

Diels-Alder Reactions: The Diels-Alder reaction of specific reactants, followed by elimination and electrocyclization, can also be employed to construct the phenanthrene skeleton.[7]

Biological Activities and Therapeutic Potential

Phenanthrene derivatives have been extensively investigated for a wide range of biological activities. Their planar structure allows them to intercalate with DNA, a mechanism that contributes to their cytotoxic effects.[8]

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of phenanthrene compounds against various cancer cell lines.[1] Naturally occurring phenanthrenes, particularly those isolated from plants of the Orchidaceae family, have shown promising antitumor activities.[2][9] Synthetic derivatives have also been developed that exhibit potent cytotoxicity in the submicromolar to nanomolar ranges.[8]

Mechanism of Action: Phenanthrene derivatives exert their anticancer effects through various mechanisms, including:

-

DNA Intercalation: Their planar structure enables them to insert between DNA base pairs, disrupting DNA replication and transcription.[8]

-

Enzyme Inhibition: They can inhibit enzymes crucial for DNA synthesis and cell proliferation, such as topoisomerase II.[10][11]

-

Induction of Apoptosis: Many phenanthrene compounds trigger programmed cell death in cancer cells.[2]

-

Modulation of Signaling Pathways: They can interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the Akt and NF-κB pathways.[12]

Anti-inflammatory and Antioxidant Activities

Several phenanthrene derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[2] They can inhibit the production of pro-inflammatory mediators and scavenge free radicals, suggesting their potential in treating inflammatory conditions.[13]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of phenanthrene-based compounds. A novel phenanthrene derivative isolated from Grewia tiliaefolia has shown significant antioxidant and acetylcholinesterase (AChE) inhibitory activity, suggesting its potential for treating neurodegenerative diseases like Alzheimer's.[14][15] Some studies also suggest that certain polycyclic aromatic hydrocarbons, including phenanthrene, may influence the aggregation of Aβ-peptide, a key event in Alzheimer's disease progression.[16][17]

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activity of selected phenanthrene-based compounds against various human cancer cell lines, with data presented as IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 22 | THP-1 | 3 | [2] |

| Hydrojuncuenin (23) | THP-1 | 5 | [2] |

| Compound 64 | SH-SY5Y | 32.64 | [2] |

| Compound 64 | SMMC-7721 | 13.60 | [2] |

| Compound 64 | HepG-2 | 12.93 | [2] |

| Compound 64 | HeLa | 25.09 | [2] |

| Compound 64 | MCF-7 | 12.49 | [2] |

| Compressin B (68) | HeLa | 1.86 | [2] |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol (5a) | H460 | 11.6 | [12][18] |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol (9) | H460 | 6.1 | [12][18] |

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Hep-2 | 2.81 | |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (11d) | Caco-2 | 0.97 | |

| New Phenazine (11d) | Caco-2 | 1.09 | |

| Calanquinone A (6a) | Various | 0.08 - 1.66 | [10] |

| Denbinobin (6b) | Various | 0.08 - 1.66 | [10] |

| 5-OAc-calanquinone A (7a) | Various | 0.08 - 1.66 | [10] |

| 5-OAc-denbinobin (7b) | Various | 0.08 - 1.66 | [10] |

| Compound | Cell Line | IC50 (µM) | Reference |

| Shancidin | SMMC-7721 | 12.57 ± 0.90 | [13] |

| Shancidin | A549 | 18.21 ± 0.93 | [13] |

| Shancidin | MGC80-3 | 11.60 ± 0.75 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of phenanthrene-based compounds.

Representative Protocol for Pschorr Phenanthrene Synthesis[3]

-

Diazotization:

-

Dissolve the starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Radical Cyclization:

-

Prepare a suspension of a copper catalyst (e.g., finely divided copper powder, 0.2 eq) in a suitable solvent.

-

Slowly add the diazonium salt solution to the copper suspension at a controlled temperature.

-

After the addition is complete, heat the mixture to promote cyclization and nitrogen gas evolution.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure phenanthrene derivative.

-

MTT Assay for Cytotoxicity Evaluation[1][6][12]

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the phenanthrene compounds.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

Western Blotting for Protein Analysis[1]

-

Protein Extraction:

-

Lyse the treated cells to extract total proteins.

-

Quantify the protein concentration.

-

-

SDS-PAGE:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) to illustrate key processes.

References

- 1. benchchem.com [benchchem.com]

- 2. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Serendipitous synthesis of phenanthrene derivatives by exploiting electrocyclization during thermolysis of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective activity of novel phenanthrene derivative from Grewia tiliaefolia by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Increased risk of Alzheimer's disease due to exposure to polycyclic aromatic hydrocarbons | EurekAlert! [eurekalert.org]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2,7-Dibromophenanthrene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,7-dibromophenanthrene and its derivatives as versatile building blocks for the synthesis of high-performance organic electronic materials. This document details their applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs), offering structured data, detailed experimental protocols, and visual diagrams to guide researchers in the development of next-generation organic electronic devices.

Introduction to this compound in Organic Electronics

This compound serves as a crucial precursor for a variety of π-conjugated organic semiconductors. The bromine substituents at the 2 and 7 positions are amenable to various cross-coupling reactions, such as Suzuki and Stille coupling, enabling the extension of the π-conjugated system. This functionalization allows for the fine-tuning of the electronic properties, including the HOMO/LUMO energy levels, to suit the specific requirements of different organic electronic devices. The phenanthrene (B1679779) core itself offers good thermal stability and charge transport characteristics. Furthermore, derivatives like This compound-9,10-dione (B38369) are valuable intermediates for creating a wider range of functional materials.[1]

Applications in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are promising materials for the active channel layer in OFETs. By introducing various aromatic or heterocyclic moieties at the 2 and 7 positions, the charge transport characteristics of the phenanthrene core can be systematically modulated, leading to p-type, n-type, or ambipolar behavior.

Quantitative Data for OFETs Based on 2,7-Disubstituted Phenanthrene Derivatives

The performance of OFETs is highly dependent on the specific molecular structure of the 2,7-disubstituted phenanthrene derivative. The following table summarizes the performance of several derivatives synthesized from a 2,7-dihalo-phenanthrene precursor, demonstrating the tunability of their electrical properties.

| Compound | Substituent at 2,7-positions | Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |

| 7a | Thiophene | μh = 0.52 | 107 | -15 |

| 7b | 5-Hexylthiophene | μh = 1.60 | 108 | -20 |

| 7d | Pyridine | μh = 0.04, μe = 0.02 | 105 (h), 104 (e) | 35 (h), 40 (e) |

| 7e | Isatin | μh = 0.01, μe = 0.60 | 104 (h), 106 (e) | 45 (h), 30 (e) |

Note: Data extracted from a study on heterocycle-flanked alkoxyphenanthrenes, which are synthesized from 2,7-dihalophenanthrene precursors.

Experimental Protocols for OFETs

1. Synthesis of 2,7-Bis(5-hexylthiophen-2-yl)-9,10-dihexyloxyphenanthrene (A High-Mobility p-Type Material)

This protocol describes a typical Suzuki coupling reaction to synthesize a high-performance p-type semiconductor for OFETs.

-

Materials: 2,7-Dibromo-9,10-dihexyloxyphenanthrene, (5-hexylthiophen-2-yl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene (B28343), ethanol (B145695), water.

-

Procedure:

-

In a flame-dried Schlenk flask, dissolve 2,7-dibromo-9,10-dihexyloxyphenanthrene (1.0 mmol) and (5-hexylthiophen-2-yl)boronic acid (2.5 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).

-

Add an aqueous solution of K₂CO₃ (2 M, 5 mL).

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Add Pd(PPh₃)₄ (0.05 mmol) to the flask under an argon atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 24 hours under argon.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature, and separate the organic layer.

-

Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient as the eluent.

-

2. Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

-

Substrate Preparation:

-